7-Isovaleroylcycloseverinolide
Description
7-Isovaleroylcycloseverinolide (C₃₁H₃₈O₉, molecular weight 554.64 g/mol) is a limonoid, a class of oxygenated triterpenoids, isolated primarily from Severinia buxifolia (syn. Atalantia buxifolia) . It is characterized by a highly oxidized tetracyclic scaffold with an isovaleroyl ester substitution at the C-7 position, distinguishing it from simpler limonoids like cycloseverinolide . This compound crystallizes as colorless plates (melting point 242–244°C) and exhibits a specific optical rotation of +73° (in chloroform) . Its isolation from the root cortex of S.
Properties
Molecular Formula |
C31H38O9 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[(1S,2R,5S,6S,9S,11R,12S,13S,14R,15R)-6-(furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate |
InChI |
InChI=1S/C31H38O9/c1-16(2)13-20(33)38-23-21(34)30-19(32)8-11-29(30,15-37-26(30,3)4)18-7-10-27(5)22(17-9-12-36-14-17)39-25(35)24-31(27,40-24)28(18,23)6/h8-9,11-12,14,16,18,21-24,34H,7,10,13,15H2,1-6H3/t18-,21-,22-,23+,24+,27-,28-,29-,30-,31+/m0/s1 |
InChI Key |
UXWZSYLQGDNSBZ-MYMANPLPSA-N |
SMILES |
CC(C)CC(=O)OC1C(C23C(=O)C=CC2(COC3(C)C)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)O |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@@H]([C@]23C(=O)C=C[C@]2(COC3(C)C)[C@@H]4[C@@]1([C@]56[C@H](O5)C(=O)O[C@H]([C@@]6(CC4)C)C7=COC=C7)C)O |
Canonical SMILES |
CC(C)CC(=O)OC1C(C23C(=O)C=CC2(COC3(C)C)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)O |
Synonyms |
7-isovaleroylcycloseverinolide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The structural uniqueness of 7-isovaleroylcycloseverinolide lies in its esterification with an isovaleroyl group, which enhances its molecular weight and lipophilicity compared to analogous limonoids. Below is a comparative table of key limonoids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Plant Source | Key Structural Feature |
|---|---|---|---|---|
| 7-Isovaleroylcycloseverinolide | C₃₁H₃₈O₉ | 554.64 | Severinia buxifolia | C-7 isovaleroyl ester substitution |
| Cycloseverinolide | C₂₆H₃₀O₈ | 470.51 | Severinia buxifolia | Base structure lacking the isovaleroyl group |
| Dehydrocycloatalantin | C₂₆H₂₆O₈ | 466.48 | Atalantia zeylanica | Dehydrated analog with a conjugated system |
| Ichangin | C₂₆H₃₂O₉ | 488.53 | Citrus sudachi | C-17 esterification with a smaller acyl group |
| Atalantin | C₂₇H₃₀O₈ | 482.52 | Atalantia monophylla | Methyl substitution at C-24 |
Key Observations :
- Dehydrocycloatalantin (C₂₆H₂₆O₈) lacks both the isovaleroyl group and a hydroxyl group, resulting in a planar, conjugated system that may influence its reactivity .
- Ichangin (C₂₆H₃₂O₉), found in Citrus species, shares a similar tetracyclic core but differs in esterification patterns, possibly affecting its biological activity .
Pharmacological Implications
For example:
- Cycloepiatalantin (C₃₁H₃₆O₉), a structural analog, has shown moderate cytotoxicity against human cancer cell lines in preliminary studies .
- Ichangin from Citrus species exhibits insecticidal properties, attributed to its esterification profile .
The isovaleroyl group in 7-isovaleroylcycloseverinolide may enhance its interaction with hydrophobic targets, such as lipid membranes or enzyme active sites, though further in vitro studies are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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